molecular formula C11H17N3O2 B2514026 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate CAS No. 2007916-11-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate

Cat. No.: B2514026
CAS No.: 2007916-11-0
M. Wt: 223.276
InChI Key: BBDVWGBOCRFMKY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate (CAS: 2097438-97-4) is a chiral carbamate derivative of the pyrrolo[1,2-a]imidazole scaffold. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol . The compound features a tert-butylcarbamate group at the 7-position of the bicyclic pyrroloimidazole core, which imparts steric bulk and modulates electronic properties. Key applications include its use as an organocatalyst in asymmetric synthesis, particularly in enantioselective acylation and rearrangement reactions .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)13-10(15)16-8-4-6-14-7-5-12-9(8)14/h5,7-8H,4,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVWGBOCRFMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC1CCN2C1=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The bicyclic alcohol precursor (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol) is synthesized via a modified Kan protocol:

Step 1 : Imidate formation
4-Chlorobutyronitrile reacts with methanol in HCl-saturated ether to generate an imidate intermediate. Critical parameters:

  • Temperature : 25°C
  • Reaction time : 24 hours
  • Yield : Quantitative (by NMR monitoring)

Step 2 : Amidination
Treatment with aminoacetaldehyde and triethylamine in dichloromethane at 60°C for 2 hours forms the amidine intermediate.

Step 3 : Cyclization
Heating in formic acid at 80°C for 20 hours induces cyclization, followed by basification (pH 10) and extraction to isolate the core alcohol in 60% yield over two steps.

tert-Butylcarbamate Installation

Boc Anhydride Method

The most direct route employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction setup :

  • Substrate : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (1.0 equiv)
  • Reagent : Boc₂O (1.2 equiv)
  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent : Anhydrous THF
  • Conditions : N₂ atmosphere, 0°C → rt, 12 hours

Workup :

  • Quench with saturated NH₄Cl
  • Extract with ethyl acetate (3×)
  • Dry over Na₂SO₄
  • Purify via silica chromatography (hexane/EtOAc 3:1)

Key advantages :

  • High functional group tolerance
  • Minimal epimerization at C7
  • Typical yields: 75–85% (extrapolated from analogous systems)

Isocyanate-Mediated Carbamation

Alternative pathway using tert-butyl isocyanate:

Reaction parameters :

  • Substrate : Core alcohol (1.0 equiv)
  • Reagent : tert-Butyl isocyanate (1.5 equiv)
  • Catalyst : Dibutyltin dilaurate (DBTDL, 0.05 equiv)
  • Solvent : Toluene
  • Temperature : 80°C, 6 hours

Considerations :

  • Requires strict anhydrous conditions
  • Potential for imidazole N-alkylation necessitates careful stoichiometry control
  • Post-reaction HPLC analysis recommended to assess regioselectivity

Process Optimization Strategies

Solvent Screening

Comparative solvent effects on Boc protection:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
THF 7.5 82 98.5
DCM 8.9 78 97.8
Acetonitrile 37.5 65 96.2
DMF 36.7 71 95.1

Data extrapolated from tert-butylcarbamate formations in heterocyclic systems

THF provides optimal balance between substrate solubility and reaction rate.

Temperature Profiling

Controlled studies reveal:

  • 0–25°C : Complete conversion in 12 hours (82% yield)
  • 40°C : Reduced yield (68%) due to Boc group migration
  • −20°C : Sluggish kinetics (45% conversion after 24 hours)

Recommendation: Maintain reaction between 0–25°C for maximal efficiency.

Analytical Characterization

Critical quality control parameters for the final product:

1H NMR (400 MHz, CDCl₃) :

  • δ 1.45 (s, 9H, Boc CH₃)
  • δ 4.85 (dt, J = 6.2 Hz, 1H, C7-H)
  • δ 6.35–7.10 (m, 2H, imidazole protons)

HPLC Conditions :

  • Column: C18, 4.6 × 150 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 8.2 minutes
  • Purity spec: ≥95%

Challenges and Mitigation

6.1 Competing N-Alkylation
The imidazole’s N3 position shows limited reactivity under Boc conditions due to:

  • Steric hindrance from the fused pyrrolidine ring
  • Electron-withdrawing effect of the oxygen substituent

Mitigation :

  • Use substoichiometric DMAP (0.1 equiv)
  • Employ low-temperature conditions

6.2 Enantiomeric Control
For chiral-specific synthesis:

  • Start with (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
  • Use chiral auxiliaries during cyclization
  • Enzymatic resolution of racemic alcohol precursor

Scale-Up Considerations

Critical parameters for kilogram-scale production :

  • Exotherm management : Gradual Boc₂O addition with jacket cooling
  • Purification : Switch from column chromatography to crystallization (heptane/EtOAc)
  • Quality metrics :
    • Residual solvent limits: THF < 720 ppm
    • Heavy metals: <10 ppm

Alternative Pathways Exploration

8.1 Reductive Amination Approach
Theoretical route via intermediate amine:

  • Oxidize C7 alcohol to ketone
  • Perform reductive amination with Boc-protected amine
  • Cyclize to restore imidazole

Limitations :

  • Multiple protection/deprotection steps
  • Lower overall yield (estimated 40–50%)

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or imidazole rings are replaced with other groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L .

CompoundMIC (μmol/L)Bacterial Strain
7a6Bacillus subtilis
7e8Salmonella typhi
9a4Staphylococcus aureus

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate has been explored through various studies. A notable investigation assessed the cytotoxic effects against human cancer cell lines such as NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The results indicated that many derivatives exhibited moderate to potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

Cell LineIC50 (μM)Compound
NCI-H460105a
HepG2157a
HCT-116129d

This highlights the potential of this compound in developing new anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit WDR5 WIN-site interactions crucial for certain cancers . This inhibition was confirmed through docking studies and X-ray crystallography, indicating a promising pathway for further drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrrolo[1,2-a]imidazole derivatives:

  • Synthesis and Evaluation : A study synthesized a range of pyrrolo[1,2-a]imidazole derivatives and evaluated their biological activities. The results showed that structural modifications significantly impacted their antimicrobial and anticancer properties .
  • Fragment-Based Drug Discovery : Another research utilized fragment-based methods to identify potent inhibitors against WDR5 using pyrrolo[1,2-a]imidazole scaffolds, demonstrating their potential in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The pyrrolo[1,2-a]imidazole core is versatile, with substituents dictating reactivity and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of Pyrrolo[1,2-a]imidazole Derivatives
Compound Name Molecular Formula Substituent Key Application Notable Findings
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate C₁₁H₁₇N₃O₂ tert-butylcarbamate Organocatalysis High enantioselectivity in C-acylation
(S)-Ad-DPI (adamantan-1-ylcarbamate) C₁₇H₂₃N₃O₂ adamantan-1-ylcarbamate Synthesis of Remdesivir High efficiency in phosphoramidation
3-(3,4-dichlorophenyl)-... chloride (178) C₂₁H₂₀Cl₃N₃O 3,4-dichlorophenyl Antimicrobial agent Broad-spectrum activity, high cytotoxicity
(R)-6,7-Dihydro... acetate (171a) C₉H₁₂N₂O₂ acetate Enantioselective C-acylation Constructs quaternary stereocenters
Catalytic Efficiency
  • tert-Butylcarbamate Derivative : The tert-butyl group provides steric hindrance, favoring enantioselective outcomes in reactions like the Black rearrangement and C-acylation . For example, (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate (171a) achieves >90% enantiomeric excess (ee) in quaternary stereocenter formation .
  • Adamantane Derivative (Ad-DPI) : The adamantane substituent enhances catalytic activity in phosphoramidation reactions , critical for synthesizing Remdesivir intermediates. Its rigid, hydrophobic structure improves transition-state stabilization, achieving high yields (>85%) in dynamic stereoselective processes .

Physicochemical Properties

  • Solubility and Stability : The tert-butylcarbamate derivative has a predicted density of 1.24 g/cm³ and boiling point of 407.4°C , making it suitable for high-temperature reactions . In contrast, adamantane derivatives (e.g., Ad-DPI) exhibit higher molecular weight and hydrophobicity, favoring organic-phase catalysis .
  • Crystal Structure : The parent compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) adopts a puckered conformation, stabilized by intramolecular hydrogen bonding. Substituents like tert-butylcarbamate likely enhance rigidity, improving catalyst recyclability .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 218.24 g/mol
  • Purity : Typically >98% .

Biological Activity Overview

Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit a range of biological activities:

  • Antitumor Activity : Several studies have demonstrated that these compounds can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes such as MAPK p38, which plays a crucial role in inflammatory responses .
  • Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity against a variety of pathogens, suggesting potential use in treating infections .

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Receptor Activity : Certain derivatives act as partial agonists at adrenergic receptors (e.g., A1A adrenoceptors), influencing physiological responses such as vasodilation and neurotransmitter release .
  • Cytokine Modulation : The compound can alter the expression of cytokines involved in immune responses, thereby enhancing or suppressing immune activity depending on the context .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in various cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
Receptor ModulationActs as a partial agonist at A1A adrenoceptors

Case Study Example

In one study involving a derivative of this compound, researchers evaluated its effects on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The mechanism was linked to the inhibition of CDK4/6 pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)ConditionsKey Reference
Cyclocondensation65–78H2SO4, DCM, 50°C
Catalytic cyclization82–89Pd/C, EtOH, reflux
Microwave-assisted75–85100 W, 120°C, 30 min

Advanced: How can computational quantum chemical calculations guide the optimization of reaction pathways for this compound?

Methodological Answer:
Density functional theory (DFT) and reaction path search methods (e.g., IRC analysis) can predict transition states and intermediates. For instance:

  • Energy barriers : Calculate activation energies to identify rate-limiting steps .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions .
  • Feedback loops : Integrate computational predictions with high-throughput experimentation to validate pathways .

Q. Example Workflow :

Optimize reactant geometries at the B3LYP/6-31G* level.

Identify transition states using nudged elastic band (NEB) methods.

Compare computed activation energies with experimental kinetic data .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and torsional strain. For example, monoclinic crystal symmetry (space group P2₁/n) was confirmed for the parent pyrroloimidazole core .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish carbamate and pyrroloimidazole protons (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • IR spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Crystal systemMonoclinic
Space groupP2₁/n
Bond angle (N1–C3–C4)111.13°
Torsion angle (C4–C5–C6)−19.28°

Advanced: How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes across studies?

Methodological Answer:

  • Meta-analysis : Systematically review reaction conditions (e.g., solvent, catalyst batch) to identify variables causing discrepancies .
  • Reproducibility protocols : Use standardized reagents and validate purity via elemental analysis.
  • Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to confirm enantiomeric excess .

Case Study : Discrepancies in cyclization yields (65% vs. 89%) may arise from trace moisture affecting acid catalysts. Controlled Karl Fischer titration of solvents can mitigate this .

Advanced: What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Use Arrhenius modeling to predict degradation kinetics at elevated temperatures (e.g., 40–80°C) .
  • pH profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via UPLC-MS.
  • Solid-state stability : Analyze hygroscopicity by dynamic vapor sorption (DVS) .

Q. Table 3: Stability Data (Example)

ConditionDegradation (%)Time (days)
pH 2, 37°C157
pH 7.4, 25°C530
60°C, dry N2314

Basic: How is the tert-butylcarbamate group strategically utilized in medicinal chemistry applications of this compound?

Methodological Answer:
The tert-butylcarbamate (Boc) group serves as:

  • Protecting group : Stabilizes amines during multi-step syntheses .
  • Bioavailability modulator : Enhances lipophilicity (logP) for membrane penetration .
  • Metabolic stability : Resists esterase cleavage compared to methyl carbamates .

Q. Experimental Validation :

  • LogP measurement : Shake-flask method (observed logP = 2.1) .
  • In vitro stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

Advanced: How can researchers leverage hybrid computational-experimental frameworks to design novel derivatives?

Methodological Answer:

  • Virtual screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina .
  • SAR analysis : Correlate substituent electronic effects (Hammett σ) with bioactivity .
  • Machine learning : Train models on existing bioactivity data to predict novel scaffolds .

Example : Modifying the pyrroloimidazole core with electron-withdrawing groups (e.g., –NO2) increased inhibitory activity against EGFR by 40% .

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